3-Bromo-5-isopropoxybenzamide
Description
3-Bromo-5-isopropoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The bromine substituent may enhance electrophilic reactivity, while the isopropoxy group could influence solubility and steric interactions.
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECLAMOVKDULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropoxybenzamide typically involves the bromination of 5-isopropoxybenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropoxybenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-5-isopropoxybenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
The structural analogs of 3-bromo-5-isopropoxybenzamide include substituted benzamides with variations in alkoxy groups, halogen positions, or side chains. Below is a detailed comparison based on available evidence:
3-Bromo-5-ethoxy-4-propoxybenzamide (CAS: 723245-32-7)
This compound, documented in ChemBK’s 2015 publication, shares structural similarities with this compound but differs in substituents (Table 1).
Table 1: Structural and Molecular Comparison
Key Differences :
Reactivity : The dual alkoxy groups in the ethoxy-propoxy compound may reduce electrophilic reactivity at the benzene ring due to electron-donating effects, whereas the single isopropoxy group in the target compound might preserve moderate reactivity.
Synthetic Utility : The ethoxy-propoxy derivative’s dual functionality could make it a more versatile intermediate for further functionalization, while the isopropoxy analog might prioritize stability in specific reaction conditions.
Research Findings :
- No direct pharmacological or catalytic data are available for either compound in the provided evidence. However, substituted benzamides are commonly explored as kinase inhibitors or protease modulators, with alkoxy groups influencing binding affinity .
- The presence of multiple alkoxy groups (as in the ethoxy-propoxy analog) is associated with enhanced metabolic stability in drug design, whereas bulkier groups like isopropoxy may improve membrane permeability .
Biological Activity
3-Bromo-5-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving bromination and subsequent amination reactions. The general synthetic route includes:
- Bromination : The introduction of a bromine atom at the 3-position of the benzamide.
- Amination : The conversion of a suitable precursor into the benzamide structure.
The synthesis often employs reagents such as N-bromosuccinimide (NBS) for bromination and appropriate amines for the formation of the amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives based on the benzamide scaffold have shown significant inhibitory effects on various cancer cell lines. A notable study reported that certain benzamide derivatives exhibited IC50 values in the micromolar range against breast (MCF-7) and lung (A-549) cancer cell lines, indicating promising cytotoxic activity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
For example, compounds with similar structures have been shown to interact with vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .
Study Overview
A comprehensive study investigated the effects of various benzamide derivatives, including this compound, on cancer cells. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | VEGFR inhibition |
| 1-Benzyl-5-bromoindolin-2-one | A-549 | 7.17 | Enzyme inhibition |
| 4-Arylthiazole derivative | MCF-7 | 2.93 | Receptor modulation |
This table summarizes the biological activities observed in different studies, highlighting the potential of benzamide derivatives as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
